Structural Differentiation: Unique C2 5-(Trifluoromethyl)-1,3,4-oxadiazole Substituent
Antibacterial agent 41 is distinguished from the prototypical DBO avibactam by its C2 substituent. Avibactam features a carboxamide group, whereas Antibacterial agent 41 possesses a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety [1][2]. In other DBO series, the introduction of electron-withdrawing heteroaryl groups at this position has been correlated with enhanced potency against class C and D β-lactamases, and in some cases, confers intrinsic antibacterial activity through PBP2 inhibition [3][4]. While direct comparative data for this exact compound is not publicly available, this structural modification is a known driver of differential activity within the class [4].
| Evidence Dimension | C2 Substituent Chemical Structure |
|---|---|
| Target Compound Data | 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl |
| Comparator Or Baseline | Avibactam: Carboxamide (-C(O)NH2) |
| Quantified Difference | Qualitative structural difference; quantitative activity data is not publicly available for this specific compound. |
| Conditions | Structural analysis based on chemical formula (C9H8F3N4NaO6S) and patent WO2013030735A1 [1]. |
Why This Matters
This specific substituent is a key determinant of the compound's β-lactamase inhibition profile and potential for intrinsic antibacterial activity, making it a non-interchangeable research tool for SAR studies.
- [1] Bhagwat, S., et al. 1,6-diazabicyclo [3,2,1] octan-7-one derivatives and their use in the treatment of bacterial infections. Patent WO2013030735A1, 2013. View Source
- [2] PubChem. CID 168013099: Antibacterial agent 41. U.S. National Library of Medicine. View Source
- [3] Livermore, D. M., et al. OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. Journal of Antimicrobial Chemotherapy, 2015, 70(5), 1379-1385. View Source
- [4] Gavara, L., et al. 1,2,4-Triazole-3-thione analogues with an arylalkyl group at ... Bioorganic & Medicinal Chemistry, 2022. View Source
